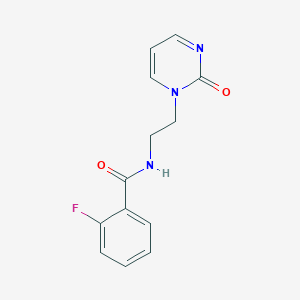

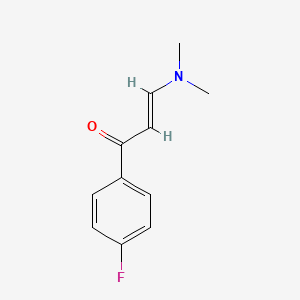

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one” is a versatile chemical compound used in scientific research. Its applications range from medicinal chemistry to organic synthesis. It’s a solid at room temperature and has a CAS Number: 138716-20-8 .

Synthesis Analysis

The compound can be synthesized and characterized using multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations for structure elucidation and delineation of the electronic and magnetic properties .Molecular Structure Analysis

The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis

The spectral and photophysical properties of this compound have been studied. Significant red shift was observed in the emission spectrum compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .Physical And Chemical Properties Analysis

The physical properties of this compound have been studied using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .Wissenschaftliche Forschungsanwendungen

Amyloid Imaging in Alzheimer's Disease

(A. Nordberg, 2007) and (A. Nordberg, 2008) discuss the development of amyloid imaging ligands, including compounds structurally related to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one", for in vivo measurement of amyloid in the brains of Alzheimer's disease patients. These ligands, utilized in PET scans, enable early detection and evaluation of antiamyloid therapies by highlighting amyloid deposits in the brain, marking a significant advance in understanding the pathophysiological mechanisms and progression of Alzheimer's disease.

Direct Enumeration of Bacteria

(R. L. Kepner & J. Pratt, 1994) discuss the use of fluorochrome staining, specifically mentioning compounds with dimethylamino groups similar to "this compound", for direct enumeration of total bacteria in environmental samples. This methodology, involving staining samples with fluorochromes followed by epifluorescent microscopic counting, has become routine for assessing microbial populations and understanding their ecological roles.

Synthetic Chemistry Applications

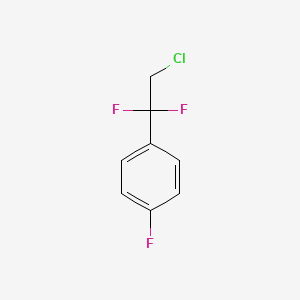

(Yanan Qiu et al., 2009) highlight the utility of fluorinated compounds in synthetic chemistry, discussing a practical synthesis method for a compound that is structurally related to "this compound". This research demonstrates the importance of fluorinated molecules in the development of pharmaceuticals and other materials, showcasing their unique physicochemical properties, such as chemical inertness and thermal stability.

Fluoroalkylation in Aqueous Media

(Hai‐Xia Song et al., 2018) review the progress of fluoroalkylation reactions, including those involving compounds similar to "this compound", performed in aqueous or water-assisted conditions. These advancements highlight the growing interest in environmentally friendly methods for incorporating fluorinated groups into target molecules, contributing to the field of green chemistry.

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJNUCRUOWBWEW-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2665916.png)

![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2665924.png)

![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2665925.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2665926.png)

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide](/img/structure/B2665928.png)

![ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665936.png)